molecular formula C54H50N4 B2528286 10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9'-fluorene] (purified by sublimation) CAS No. 2250187-16-5

10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9'-fluorene] (purified by sublimation)

Cat. No.: B2528286
CAS No.: 2250187-16-5
M. Wt: 755.022
InChI Key: AAKKBFLVAAPDCF-UHFFFAOYSA-N
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Description

10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound known for its unique structural properties and high purity when purified by sublimation. This compound is characterized by its spiro linkage, which connects the acridine and fluorene moieties, and the presence of adamantyl groups attached to the triazine ring. It is commonly used in various scientific research applications due to its stability and specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene] typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with adamantylamine under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

    Spiro Linkage Formation: The acridine and fluorene moieties are connected via a spiro linkage, often involving a cyclization reaction under high-temperature conditions.

    Purification by Sublimation: The final compound is purified by sublimation to achieve high purity (>99.0% as determined by HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene] is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

Comparison with Similar Compounds

Similar Compounds

    10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene] (non-purified): Similar structure but without the high purity achieved by sublimation.

    10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene] (with different substituents): Variants with different substituents on the phenyl or triazine rings.

Uniqueness

The uniqueness of 10-[4-[4,6-Di(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-10H-spiro[acridine-9,9’-fluorene] lies in its:

Properties

IUPAC Name

10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H50N4/c1-3-11-43-41(9-1)42-10-2-4-12-44(42)54(43)45-13-5-7-15-47(45)58(48-16-8-6-14-46(48)54)40-19-17-39(18-20-40)49-55-50(52-27-33-21-34(28-52)23-35(22-33)29-52)57-51(56-49)53-30-36-24-37(31-53)26-38(25-36)32-53/h1-20,33-38H,21-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKKBFLVAAPDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8(C9=CC=CC=C9C1=CC=CC=C18)C1=CC=CC=C16)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H50N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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